6-Bromoquinoline-8-sulfonyl chloride chemical properties
6-Bromoquinoline-8-sulfonyl chloride chemical properties
The Strategic Utilization of 6-Bromoquinoline-8-sulfonyl Chloride in Advanced Medicinal Chemistry
As an application scientist bridging synthetic methodology and drug discovery, I frequently encounter molecular scaffolds that dictate the trajectory of a medicinal chemistry program. One such pivotal building block is 6-bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0)[1]. Far from being a simple reagent, this compound acts as a highly versatile, bifunctional electrophilic hub. Its unique structural topology—combining an electron-deficient quinoline core, a halogen-bond-donating bromine at C6, and a highly reactive sulfonyl chloride at C8—makes it an indispensable intermediate for synthesizing complex sulfonamide hybrids[2].
This technical guide deconstructs the physicochemical properties, synthetic methodologies, and downstream therapeutic applications of 6-bromoquinoline-8-sulfonyl chloride, providing actionable, self-validating protocols for researchers and drug development professionals.
Structural and Physicochemical Profiling
The reactivity of 6-bromoquinoline-8-sulfonyl chloride is governed by the electronic landscape of the quinoline ring. The core is inherently electron-deficient, a property exacerbated by the electron-withdrawing bromine atom via inductive effects. While this deactivates the ring toward electrophilic aromatic substitution, it provides a critical vector for halogen bonding in target active sites (e.g., mimicking hydrophobic motifs in protein-protein interactions)[3]. Simultaneously, the sulfonyl chloride at C8 serves as a prime electrophilic center for amine coupling, though it is sterically shielded by the adjacent nitrogen lone pair.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 98591-39-0[1] |
| Molecular Formula | C9H5BrClNO2S[4] |
| Monoisotopic Mass | 304.8913 Da[4] |
| Predicted Boiling Point | 409.3 ± 35.0 °C[1] |
| Predicted Density | 1.807 ± 0.06 g/cm³[1] |
Synthesis Methodologies and Mechanistic Causality
The synthesis of 6-bromoquinoline-8-sulfonyl chloride historically presented a significant bottleneck due to the deactivated nature of the quinoline system. We evaluate two primary strategies:
Table 2: Comparative Synthesis Strategies
| Strategy | Reagents | Conditions | Yield | Mechanistic Causality |
|---|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic acid | 160 °C | 10–15%[5] | Severe core deactivation under highly acidic conditions limits electrophilic aromatic substitution. |
| Oxidative Chlorination | NCS, AcOH/H2O | 25–30 °C | ~87%[2] | Bypasses aromatic substitution; relies on the mild oxidation of a pre-installed thioether. |
Direct chlorosulfonation requires forcing conditions (160 °C) and yields poorly (10–15%) because the protonated quinoline ring strongly repels electrophiles[5]. Conversely, modern approaches utilize the oxidative chlorination of 8-(benzylthio)-6-bromoquinoline. By oxidizing a pre-installed sulfur atom rather than relying on direct ring substitution, the reaction proceeds smoothly at ambient temperatures with high fidelity[2].
Synthetic pathways for 6-bromoquinoline-8-sulfonyl chloride.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.
Protocol A: High-Yield Synthesis via Oxidative Chlorination
Reference methodology adapted for optimal yield[2].
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Preparation: Dissolve 8-(benzylthio)-6-bromoquinoline (10 mmol) in a 3:1 mixture of acetic acid and water.
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Causality: The aqueous acidic environment is critical for the hydrolysis of the intermediate sulfonium species to the target sulfonyl chloride.
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Oxidation: Cool the reaction vessel to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (10 mmol) in portions[2].
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Causality: Strict temperature control prevents over-oxidation or unintended cleavage of the quinoline core.
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Propagation & Validation: Allow the reaction to warm to 25–30 °C and stir for 5 hours[2]. Monitor via TLC (Hexane/EtOAc) until the complete disappearance of the non-polar thioether spot confirms conversion.
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Isolation: Extract the crude mixture with dichloromethane, wash with brine to remove residual acetic acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (eluting with hexane) to yield the pure product[2].
Protocol B: Sulfonamide Derivatization (Amine Coupling)
Reference methodology for generating bioactive hybrids[5].
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Activation: In a dry flask under an inert nitrogen atmosphere, combine 6-bromoquinoline-8-sulfonyl chloride (16.4 mmol) and the target amine (e.g., methyl 3-aminothiophene-2-carboxylate)[5].
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Base Addition: Dropwise add anhydrous pyridine (30 mL, 0.6 M) at room temperature[5].
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Causality: Pyridine acts as both the solvent and a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile and driving the equilibrium forward.
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Validation: Stir at room temperature. Perform LC-MS analysis to confirm the mass shift corresponding to the loss of HCl and the formation of the sulfonamide adduct.
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Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography to isolate the sulfonamide hybrid[5].
Applications in Targeted Therapeutics
The resulting quinoline-sulfonamide hybrids derived from 6-bromoquinoline-8-sulfonyl chloride have demonstrated profound efficacy across multiple therapeutic domains:
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WDR5-MYC Interaction Inhibitors (Oncology): The treatment of MYC-driven tumors relies on disrupting the protein-protein interaction between MYC and its chromatin cofactor, WDR5. Derivatives of 6-bromoquinoline-8-sulfonyl chloride bind directly into the WBM site of WDR5. Crucially, the C6 bromine atom forms a key halogen bonding interaction that perfectly mimics the hydrophobic side-chain of the isoleucine in the MYC IDVV motif, displacing the oncogene from chromatin[3].
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Neuropilin-1 (NRP1) Antagonists (Pain Management): Coupling the sulfonyl chloride with thiophene derivatives yields potent NRP1 antagonists. These small molecules exhibit slow off-rate kinetics (beneficial for residence time) and effectively block Vascular Endothelial Growth Factor (VEGFA)-induced chronic pain conditions[5].
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ITK/BTK Kinase Inhibitors (Leukemia): Molecular hybrids synthesized from this core exhibit strong anti-cancer properties against ITK-high cells (Jurkat, MOLT-4, CCRF-CEM) and BTK-high cells (RAMOS, K562), achieving IC50 values as low as 2.76 μM while maintaining a non-cytotoxic profile (>50 μM) against healthy non-cancer cells (MRC-5)[2].
Downstream therapeutic applications of quinoline-sulfonamide hybrids.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a master key in modern drug design. By understanding the causality behind its synthetic limitations (core deactivation) and leveraging modern oxidative chlorination techniques, researchers can efficiently access this scaffold. Its unique combination of a halogen-bond donor and an electrophilic sulfonylation site makes it an invaluable asset for developing highly selective antagonists and kinase inhibitors across oncology and neurology.
References
- PubChemLite: 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). uni.lu.
- 6-bromoquinoline-8-sulfonyl chloride - CAS 98591-39-0. Molaid.
- Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ResearchGate.
- Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. ACS Publications.
- Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC (NIH).
Sources
- 1. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
